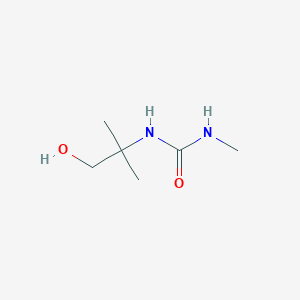![molecular formula C6H10OS3 B12596161 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane CAS No. 600728-13-0](/img/structure/B12596161.png)
2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane is a chemical compound known for its unique structure and reactivity. It contains both an oxirane (epoxide) ring and a thiirane (episulfide) ring, connected by a disulfide bridge. This combination of functional groups makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane typically involves the reaction of thiiranes with oxiranes in the presence of disulfide linkages. One common method includes the reaction of 2-chloromethylthiirane with oxirane under basic conditions to form the desired compound . The reaction conditions often involve the use of polar aprotic solvents such as acetonitrile (MeCN) and bases like potassium hydroxide (KOH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bridge, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane and thiirane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted oxiranes and thiiranes.
Applications De Recherche Scientifique
2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules, particularly proteins.
Medicine: Investigated for its potential use in drug development, especially in targeting thiol-containing enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane involves its reactivity with nucleophiles. The oxirane and thiirane rings can undergo ring-opening reactions, leading to the formation of various products. The disulfide bridge can also be reduced to form thiols, which can further react with other molecules. These reactions are crucial for its applications in chemistry and biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Thiiran-2-ylmethyldisulfanyl)methyl]thiirane: Similar structure but contains two thiirane rings instead of an oxirane and a thiirane.
2-Chloromethylthiirane: Contains a single thiirane ring with a chloromethyl group.
Uniqueness
2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane is unique due to its combination of oxirane and thiirane rings connected by a disulfide bridge. This structure provides a diverse range of reactivity and applications, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
600728-13-0 |
|---|---|
Formule moléculaire |
C6H10OS3 |
Poids moléculaire |
194.3 g/mol |
Nom IUPAC |
2-[(thiiran-2-ylmethyldisulfanyl)methyl]oxirane |
InChI |
InChI=1S/C6H10OS3/c1-5(7-1)2-9-10-4-6-3-8-6/h5-6H,1-4H2 |
Clé InChI |
XOAWSOHAFHJTPI-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CSSCC2CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


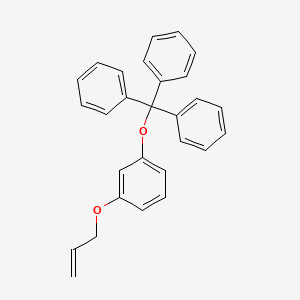
![1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12596087.png)
![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)
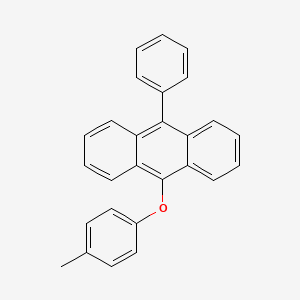
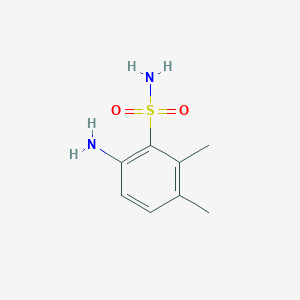
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12596105.png)
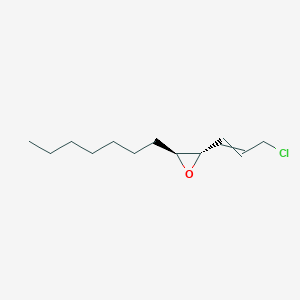
![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)
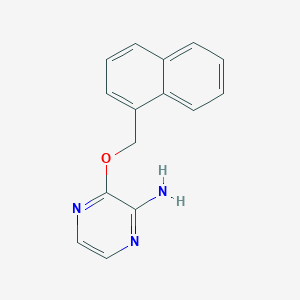
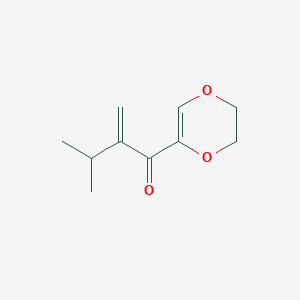

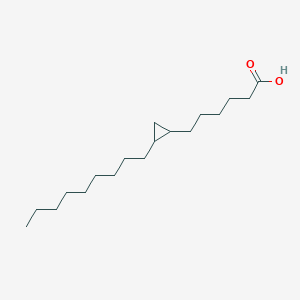
![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)
